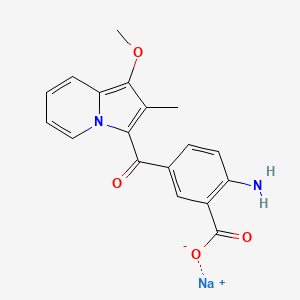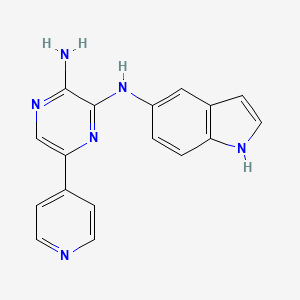
Carbazochrome sodium sulfonate
Vue d'ensemble
Description
Le carbazochrome sodium sulfonate est un agent hémostatique qui favorise la coagulation du sang pour prévenir la perte de sang des plaies ouvertes. Il s’agit d’un produit d’oxydation de l’adrénaline qui améliore le tonus microcirculatoire. Ce composé est utilisé pour traiter les hémorragies, en particulier celles causées par la fragilité capillaire .
Applications De Recherche Scientifique
Carbazochrome sodium sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving oxidation and reduction processes.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used as a hemostatic agent to control bleeding in surgical and non-surgical settings It has been studied for its potential in treating conditions like hereditary hemorrhagic telangiectasia (HHT) and reducing blood loss in surgeries
Industry: Utilized in the production of pharmaceuticals and other medical products.
Mécanisme D'action
Le carbazochrome sodium sulfonate exerce ses effets hémostatiques en favorisant l’agrégation plaquettaire et en formant un thrombus plaquettaire pour arrêter le flux sanguin des plaies ouvertes. Il interagit avec les α-récepteurs adrénergiques à la surface des plaquettes, ce qui déclenche la voie PLC IP3/DAG pour augmenter la concentration intracellulaire de calcium. Cela conduit à l’activation de la PLA2 et à la synthèse d’endopéroxides tels que la thromboxane A2, qui favorisent encore l’agrégation et l’adhésion plaquettaires .
Composés Similaires :
Adrénochrome : Le composé parent dont le this compound est dérivé.
Acide Tranexamique : Un autre agent hémostatique utilisé pour réduire la perte de sang lors des chirurgies.
Troxérutine : Souvent utilisé en association avec le this compound pour des effets hémostatiques améliorés.
Unicité : Le this compound est unique en raison de son mécanisme d’action spécifique impliquant les α-récepteurs adrénergiques et sa capacité à améliorer le tonus microcirculatoire. Contrairement à certains autres agents hémostatiques, il n’affecte pas de manière significative la pression artérielle ou la fréquence cardiaque, ce qui en fait une option plus sûre pour les patients ayant des problèmes cardiovasculaires .
Safety and Hazards
Carbazochrome sodium sulfonate is a moderate to severe irritant to the skin and eyes. If inhaled, it is advised to move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Carbazochrome sodium sulfonate (CSS) is conventionally administered to prevent post-endoscopic submucosal dissection (ESD) bleeding in many institutions, but research on its preventive efficacy is lacking . Therefore, future research could focus on investigating the risk of post-ESD bleeding and the preventive efficacy of CSS administration .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La préparation du carbazochrome sodium sulfonate implique plusieurs étapes :
Dissolution de la Matière Première et Réaction : De l’eau purifiée, du carbazochrome, du bisulfite de sodium et de l’acide ascorbique sont placés dans un réservoir de réaction. Le mélange est chauffé sous agitation jusqu’à ce que toutes les substances solides soient dissoutes.
Décoloration et Séparation : Un décolorant est ajouté à la solution réactionnelle, et le mélange est agité à température constante. Après décoloration, une filtration centrifuge est effectuée, et les résidus sont lavés à l’eau purifiée.
Cristallisation : Le pH de la solution est ajusté avec une substance alcaline, suivi d’une congélation et d’un refroidissement pour précipiter les cristaux.
Raffinement : Les cristaux sont soumis à une filtration centrifuge, un lavage et un séchage dans une étuve à vide pour obtenir du this compound.
Méthodes de Production Industrielle : La production industrielle du this compound suit des étapes similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, y compris la température, le pH et la concentration des réactifs, afin de garantir un rendement élevé et la pureté du produit final .
Types de Réactions :
Substitution : Le composé peut participer à des réactions de substitution, en particulier celles impliquant ses groupes fonctionnels.
Réactifs et Conditions Courants :
Agents Oxydants : Utilisés dans la synthèse initiale à partir de l’adrénaline.
Agents Réducteurs : Potentiellement utilisés dans des modifications chimiques ultérieures.
Substances Alcalines : Utilisées pour l’ajustement du pH pendant la cristallisation.
Principaux Produits :
- Le principal produit est le this compound lui-même, avec des dérivés potentiels formés par des modifications chimiques ultérieures.
4. Applications de Recherche Scientifique
Le this compound a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des processus d’oxydation et de réduction.
Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.
Médecine : Principalement utilisé comme agent hémostatique pour contrôler les saignements dans les contextes chirurgicaux et non chirurgicaux Il a été étudié pour son potentiel dans le traitement de maladies telles que la télangiectasie hémorragique héréditaire (THH) et la réduction de la perte de sang lors des chirurgies
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits médicaux.
Comparaison Avec Des Composés Similaires
Adrenochrome: The parent compound from which carbazochrome sodium sulfonate is derived.
Tranexamic Acid: Another hemostatic agent used to reduce blood loss in surgeries.
Troxerutin: Often used in combination with this compound for enhanced hemostatic effects.
Uniqueness: this compound is unique due to its specific mechanism of action involving α-adrenoreceptors and its ability to enhance microcirculatory tone. Unlike some other hemostatic agents, it does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .
Propriétés
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of carbazochrome sodium sulfonate?
A3: The molecular formula of CSS is C10H11N4NaO5S, and its molecular weight is 334.28 g/mol. [, ]
Q2: Is there spectroscopic data available for this compound?
A4: Yes, several studies utilized ultraviolet-visible (UV-Vis) spectrophotometry to quantify CSS in pharmaceutical formulations. The maximum absorbance wavelength (λmax) for CSS is typically observed at 363 nm. [, ]
Q3: What is known about the stability of this compound?
A5: CSS is known to be sensitive to light, heat, and pH changes. [] Studies have shown significant degradation of CSS in solutions with a pH outside the range of 4.5-6.5. [] This sensitivity necessitates careful formulation and storage conditions to maintain its stability and efficacy.
Q4: What are the common excipients used in this compound formulations?
A6: Mannitol is frequently used as a bulking agent in lyophilized powder formulations of CSS. [, ] Other common excipients include lactose, poloxamer 188, glutathione, and disodium edetate. [] These excipients are carefully selected to improve solubility, stability, and prevent degradation.
Q5: Are there strategies to enhance the stability of this compound formulations?
A8: Yes, adding antioxidants like thiourea or sodium formaldehyde sulfoxylate can improve CSS stability in lyophilized powder injections. [] Additionally, using appropriate packaging that protects from light and moisture can significantly contribute to maintaining long-term stability.
Q6: What analytical techniques are commonly employed to quantify this compound?
A12: High-performance liquid chromatography (HPLC) is widely used to determine CSS content in pharmaceutical formulations and biological samples. Different detection methods, such as UV-Vis and mass spectrometry (MS), are employed depending on the required sensitivity and selectivity. [, , ]
Q7: How is the quality of this compound ensured during manufacturing?
A13: Stringent quality control measures are crucial throughout the manufacturing process. This includes monitoring the purity of raw materials, optimizing manufacturing parameters (e.g., pH, temperature), and conducting rigorous testing of the final product to ensure it meets predefined quality standards. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


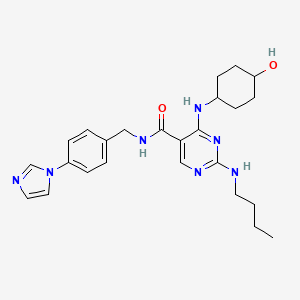
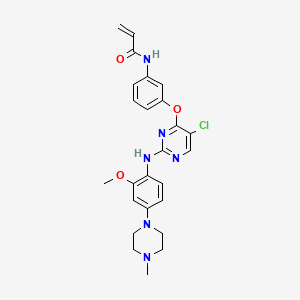
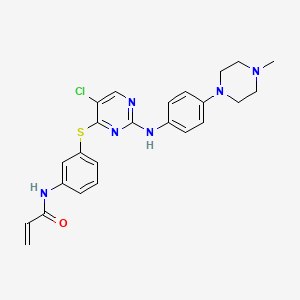
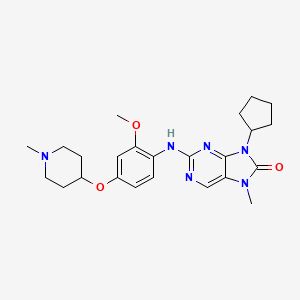
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)

